molecular formula C13H8ClFO2 B1497840 4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 537713-37-4

4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1497840
CAS RN: 537713-37-4
M. Wt: 250.65 g/mol
InChI Key: MSYSJYOGWZZOTO-UHFFFAOYSA-N
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Description

The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon . It contains a carboxylic acid group, making it a carboxylic acid derivative . The compound has a molecular weight of 206.65 .


Synthesis Analysis

The synthesis of biphenyl compounds can be achieved through various methods. One such method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” can be represented by the formula C12H8ClF . The structure includes a biphenyl core with a chlorine atom substituted at the 4-position and a fluorine atom substituted at the 4’-position .


Chemical Reactions Analysis

Biphenyl compounds, including “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid”, can undergo various types of reactions. One of the most common types is electrophilic substitution . Another reaction involves the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 206.65 .

Scientific Research Applications

Antibacterial Activity

Biphenyl and dibenzofuran derivatives, which include compounds similar to the one , have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria . Some of these compounds have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Anticancer Drug Development

The molecular structure of a synthesized anticancer drug, which is similar to the compound , was characterized using quantum chemical methods . This research can provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas .

Drug Discovery

Fluorescent probes are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

Molecular Docking

Molecular docking calculations have been used to evaluate how molecules similar to the compound interact with few amino acids of the MMP-2 metalloproteinase receptor . This helps in understanding the relevance of triazole scaffolds in established hydrogen bond-type interactions .

Synthesis of New Derivatives

The compound can be used as a precursor in the synthesis of new derivatives . These new derivatives can have different properties and potential applications in various fields of research .

Safety and Hazards

The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(4-chlorophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYSJYOGWZZOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653530
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

537713-37-4
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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